molecular formula C7H8N2O B2714228 1-(Pyrimidin-5-yl)propan-2-one CAS No. 352546-48-6

1-(Pyrimidin-5-yl)propan-2-one

Cat. No.: B2714228
CAS No.: 352546-48-6
M. Wt: 136.154
InChI Key: PZVZIRMBIYZYDC-UHFFFAOYSA-N
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Description

1-(Pyrimidin-5-yl)propan-2-one is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 The compound this compound is characterized by the presence of a pyrimidine ring attached to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-5-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine-5-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.

Another approach involves the use of pyrimidine-5-carboxylic acid as a starting material. The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with acetone in the presence of a base to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-5-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrimidine-5-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohol, 1-(Pyrimidin-5-yl)propan-2-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group can be replaced by various nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Pyrimidine-5-carboxylic acid.

    Reduction: 1-(Pyrimidin-5-yl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyrimidin-5-yl)propan-2-one has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives, which are valuable intermediates in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)propan-2-one and its derivatives involves interactions with various molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

1-(Pyrimidin-5-yl)propan-2-one can be compared with other pyrimidine derivatives, such as:

    Pyrimidine-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a propan-2-one moiety.

    1-(Pyrimidin-2-yl)propan-2-one: Similar but with the pyrimidine ring attached at the 2-position instead of the 5-position.

    1-(Pyrimidin-4-yl)propan-2-one: Similar but with the pyrimidine ring attached at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrimidine derivatives.

Properties

IUPAC Name

1-pyrimidin-5-ylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(10)2-7-3-8-5-9-4-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVZIRMBIYZYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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